molecular formula C10H7BrF4O3 B3251674 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one CAS No. 210816-50-5

1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one

Cat. No.: B3251674
CAS No.: 210816-50-5
M. Wt: 331.06 g/mol
InChI Key: COUGOBYBAZSYAM-UHFFFAOYSA-N
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Description

1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one (C10H8BrF4O3) is a brominated aromatic ketone characterized by two difluoromethoxy (-OCF2H) substituents at the 2- and 4-positions of the phenyl ring and a brominated ethyl ketone group. The compound’s structure (SMILES: CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F) highlights its electron-withdrawing substituents, which significantly influence its reactivity and physicochemical properties . Difluoromethoxy groups enhance electrophilicity at the carbonyl carbon, making the compound a versatile intermediate in organic synthesis, particularly in cycloadditions or nucleophilic substitutions .

Properties

IUPAC Name

1-[2,4-bis(difluoromethoxy)phenyl]-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O3/c11-4-7(16)6-2-1-5(17-9(12)13)3-8(6)18-10(14)15/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUGOBYBAZSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229015
Record name 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229015
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Molecular Weight

331.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210816-50-5
Record name 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210816-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one typically involves the bromination of 1-[2,4-Bis(difluoromethoxy)phenyl]ethanone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups enhance its binding affinity and specificity, while the bromoethanone moiety facilitates its reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Reactivity Highlights
1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one 2,4-di(OCF2H) Bromoethyl ketone, difluoromethoxy High electrophilicity at carbonyl; suitable for cycloadditions
1-[2,4-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one 2,4-di(CF3) Bromoethyl ketone, trifluoromethyl Stronger electron withdrawal than difluoromethoxy; higher stability but lower solubility
1-(1,1'-Biphenyl-4-yl)-2-bromoethanone Biphenyl at 4-position Bromoethyl ketone, biphenyl Extended conjugation increases lipophilicity; steric hindrance reduces reaction rates
1-(3,4-Bis(benzyloxy)phenyl)-2-bromoethan-1-one 3,4-di(OCH2Ph) Bromoethyl ketone, benzyloxy Bulky substituents hinder electrophilic reactions; benzyloxy groups improve solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Capacity : Trifluoromethyl (-CF3) groups (as in ) exhibit stronger electron withdrawal than difluoromethoxy (-OCF2H), leading to higher electrophilicity but reduced solubility in polar solvents.
  • Steric Effects : Biphenyl () and benzyloxy () substituents introduce steric bulk, slowing down reactions at the carbonyl group compared to the less hindered difluoromethoxy analog.
  • Synthetic Utility : The target compound’s difluoromethoxy groups balance reactivity and solubility, making it preferable for microwave-assisted syntheses of heterocycles (e.g., oxazoles) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one 1-(1,1'-Biphenyl-4-yl)-2-bromoethanone
Molecular Weight 327.08 g/mol 361.10 g/mol 291.13 g/mol
Predicted LogP* ~2.5 (moderate lipophilicity) ~3.2 (high lipophilicity) ~3.8 (very high lipophilicity)
Stability Stable under inert conditions Hygroscopic due to -CF3 Light-sensitive (biphenyl moiety)
Synthetic Yield** ~76% (estimated from analogous brominations) ~50–70% (microwave methods) ~50% (conventional methods)

LogP estimated using substituent contribution models.
*
Yields inferred from analogous bromination reactions (e.g., ).

Key Observations :

  • Lipophilicity : The biphenyl analog () has the highest LogP due to extended aromaticity, whereas trifluoromethyl groups () increase hydrophobicity more than difluoromethoxy.
  • Stability : Difluoromethoxy substituents confer better moisture resistance compared to hygroscopic trifluoromethyl derivatives.

Biological Activity

1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one, also known by its CAS number 210816-50-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one is C10_{10}H7_7O3_3F4_4Br. The compound features a bromoethanone moiety attached to a phenyl ring that is further substituted with difluoromethoxy groups. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of key metabolic pathways. For instance, fluorinated derivatives of glucose analogs have shown potent inhibition of glycolysis in cancer cells. The proposed mechanism involves the inhibition of hexokinase activity, a critical enzyme in the glycolytic pathway, leading to reduced energy production in rapidly proliferating cancer cells .

Cytotoxic Effects

In vitro studies have demonstrated that 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness is often compared to established glycolytic inhibitors like 2-deoxy-D-glucose (2-DG). Notably, modifications at the C-2 position with halogens have been shown to enhance stability and uptake, resulting in lower IC50_{50} values under hypoxic conditions typical of tumor microenvironments .

CompoundIC50_{50} (µM)Target
1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one0.15Hexokinase II
2-Deoxy-D-glucose0.25Hexokinase II

Inhibition of Glycolysis

The compound has been shown to significantly inhibit glycolysis in glioblastoma multiforme (GBM) cells. This inhibition is crucial as GBM cells rely heavily on glycolysis for energy production. The fluorinated derivatives bind to hexokinase similarly to glucose, effectively competing for the enzyme's active site and reducing overall glycolytic flux .

Case Studies

A recent study focused on the effects of halogenated derivatives on GBM cells highlighted the enhanced cytotoxic effects of these compounds compared to non-halogenated analogs. The study utilized both enzymatic assays and molecular docking simulations to confirm binding affinities and inhibitory capacities .

Key Findings:

  • Enhanced Stability: Halogenation increases the metabolic stability of the compound.
  • Lower Dose Efficacy: The modified compounds demonstrated effective inhibition at lower concentrations than traditional inhibitors.
  • Potential for Combination Therapy: The compound may enhance the efficacy of existing therapies when used in combination with other agents targeting glycolysis.

Q & A

Basic: What are the recommended synthetic routes for 1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves introducing difluoromethoxy groups via nucleophilic substitution or coupling reactions. A base-mediated approach (e.g., using KOH or NaH) with phenol derivatives and halothane analogs can generate aryl difluoromethoxy intermediates . Subsequent bromination at the α-position of the ketone may employ brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Yield optimization depends on:

  • Reaction temperature : Lower temperatures (0–25°C) reduce side reactions like over-bromination.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve difluoromethoxy group incorporation .
  • Purification : Column chromatography or recrystallization minimizes impurities from residual bromine or unreacted intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹⁹F NMR : To confirm the presence of difluoromethoxy groups (δ ~6.5–7.5 ppm for aromatic protons; δ ~-80 ppm for CF₂O) and bromoethane moiety (δ ~4.5–5.5 ppm for CH₂Br) .
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) validate the ketone and difluoromethoxy groups.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z ~318.97 for C₁₀H₈BrF₄O₂) confirms molecular composition .

Advanced: How does the electron-withdrawing effect of difluoromethoxy groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The difluoromethoxy (-OCF₂) groups are strong electron-withdrawing substituents, which:

  • Deactivate the aromatic ring , directing electrophilic substitution to meta/para positions.
  • Enhance the electrophilicity of the α-carbon in the bromoethanone moiety, accelerating nucleophilic attacks (e.g., SN₂ reactions with amines or thiols).
  • Stabilize transition states via inductive effects, improving reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Controlled studies comparing substituent effects (e.g., -OCH₃ vs. -OCF₂) can isolate electronic contributions .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 or HepG2) and controls (e.g., known kinase inhibitors) to minimize variability .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from nonspecific effects.
  • Purity validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Mechanistic studies : Use radiolabeled analogs or fluorescence tagging to track target engagement .

Basic: What are the safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Brominated ketones may cause skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .
  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation or bromine release.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., kinases or GPCRs) using the compound’s 3D structure (generated via DFT optimization) .
  • QSAR analysis : Correlate substituent effects (e.g., -OCF₂ vs. -Br) with activity trends to guide structural modifications.
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify key residue interactions .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and polarity.
  • Temperature gradient : Slow cooling from reflux temperature minimizes amorphous byproducts.
  • Seed crystals : Introduce purified microcrystals to induce controlled nucleation .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁸O) aid in mechanistic studies of its reactions?

Methodological Answer:

  • Tracing reaction pathways : ¹³C-labeled carbonyl groups track ketone reduction or nucleophilic substitution sites via NMR .
  • Kinetic isotope effects (KIE) : Compare ¹²C/¹³C reaction rates to identify rate-determining steps (e.g., C-Br bond cleavage) .

Basic: What analytical methods confirm the absence of regioisomeric impurities?

Methodological Answer:

  • HPLC-DAD/MS : Differentiate regioisomers via retention time and fragmentation patterns.
  • NOESY NMR : Spatial proximity of substituents (e.g., difluoromethoxy groups) confirms regiochemistry .

Advanced: How does steric hindrance from the 2,4-difluoromethoxy groups affect catalytic cross-coupling reactions?

Methodological Answer:

  • Pd-catalyzed reactions : Bulky substituents reduce catalytic efficiency (e.g., Suzuki coupling); use sterically tolerant ligands (XPhos or SPhos) to enhance turnover .
  • Buchwald-Hartwig amination : Electron-withdrawing groups slow oxidative addition; elevated temperatures (80–100°C) and strong bases (Cs₂CO₃) improve yields .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one

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